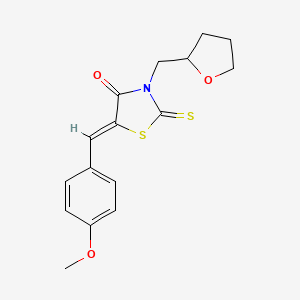![molecular formula C27H22IN3O B11627406 2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11627406.png)
2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(1-benzyl-1H-indol-3-yl)éthényl]-3-éthyl-6-iodoquinazolin-4(3H)-one est un composé organique complexe appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles . Ce composé, avec sa structure unique, combine la partie indole avec un squelette de quinazolinone, ce qui en fait un sujet d'intérêt en chimie médicinale et en recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[(E)-2-(1-benzyl-1H-indol-3-yl)éthényl]-3-éthyl-6-iodoquinazolin-4(3H)-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec des cétones en milieu acide pour former des indoles . Cette méthode peut être adaptée pour introduire divers substituants sur le cycle indole.
Pour le squelette de quinazolinone, une voie de synthèse courante implique la cyclisation de dérivés de l'acide anthranilique avec des isocyanates ou des carbodiimides
Méthodes de production industrielle
La production industrielle de ces composés complexes implique souvent l'optimisation des conditions réactionnelles pour obtenir des rendements élevés et une grande pureté. Cela peut inclure l'utilisation de catalyseurs, des conditions de température et de pression contrôlées, et des techniques de purification telles que la chromatographie et la recristallisation .
Analyse Des Réactions Chimiques
Types de réactions
2-[(E)-2-(1-benzyl-1H-indol-3-yl)éthényl]-3-éthyl-6-iodoquinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : La partie indole peut être oxydée pour former des oxindoles ou d'autres dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés dihydro.
Substitution : Le groupe iodo peut être substitué par d'autres nucléophiles par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la partie indole peut conduire à la formation d'oxindoles, tandis que la substitution du groupe iodo peut donner divers dérivés substitués .
Applications de la recherche scientifique
2-[(E)-2-(1-benzyl-1H-indol-3-yl)éthényl]-3-éthyl-6-iodoquinazolin-4(3H)-one a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de 2-[(E)-2-(1-benzyl-1H-indol-3-yl)éthényl]-3-éthyl-6-iodoquinazolin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. La partie indole peut se lier à divers récepteurs et enzymes, modulant leur activité. Le squelette de quinazolinone peut également interagir avec des cibles biologiques, contribuant à l'activité biologique globale du composé .
Applications De Recherche Scientifique
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Used as a probe to study cellular processes and pathways.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale avec une structure indole similaire.
Dérivés de la quinazolinone : Composés avec un squelette de quinazolinone similaire, utilisés dans diverses applications thérapeutiques.
Unicité
2-[(E)-2-(1-benzyl-1H-indol-3-yl)éthényl]-3-éthyl-6-iodoquinazolin-4(3H)-one est unique en raison de sa combinaison des parties indole et quinazolinone, ainsi que de la présence du groupe iodo. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C27H22IN3O |
|---|---|
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C27H22IN3O/c1-2-31-26(29-24-14-13-21(28)16-23(24)27(31)32)15-12-20-18-30(17-19-8-4-3-5-9-19)25-11-7-6-10-22(20)25/h3-16,18H,2,17H2,1H3/b15-12+ |
Clé InChI |
VGPDBAAQFWSPMM-NTCAYCPXSA-N |
SMILES isomérique |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
SMILES canonique |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![prop-2-enyl 5-(4-cyanophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11627326.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11627334.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B11627341.png)
![3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11627343.png)
![4,5-Dichloro-2-[(4-chlorophenyl)carbamoyl]benzoic acid](/img/structure/B11627346.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11627348.png)

![(6Z)-5-imino-3-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627356.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627361.png)
![(2E,5E)-2-[(2,3-dichlorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11627371.png)

![2-[(4-Methoxybenzyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627391.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11627395.png)
![N-{(E)-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11627409.png)
